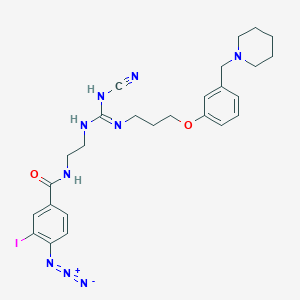
Iodoazidopotentidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoazidopotentidine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the histamine H2 receptor antagonist, potentidine, and is used as a photoaffinity labeling agent. The compound is synthesized through a series of chemical reactions that involve the use of iodine and azide functional groups. Iodoazidopotentidine has been used in various studies to investigate the mechanism of action of histamine H2 receptors, as well as to identify the binding sites of other ligands.
Wirkmechanismus
The mechanism of action of iodoazidopotentidine involves the covalent modification of the histamine H2 receptor. Upon exposure to ultraviolet light, the azide functional group of iodoazidopotentidine undergoes a photochemical reaction that results in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the receptor, resulting in the covalent modification of the receptor.
Biochemische Und Physiologische Effekte
Iodoazidopotentidine has been shown to have minimal biochemical and physiological effects. The compound does not bind to histamine H2 receptors, nor does it affect their activity. However, the covalent modification of the receptor by iodoazidopotentidine can provide valuable information about the structure and function of the receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iodoazidopotentidine is its specificity for histamine H2 receptors. The compound can be used to selectively label these receptors, allowing for the identification of their binding sites. However, one limitation of iodoazidopotentidine is its potential for non-specific labeling of other proteins. This can be mitigated by using appropriate controls and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of iodoazidopotentidine in scientific research. One direction is the investigation of the interaction between histamine H2 receptors and other proteins, such as G-proteins and β-arrestins. Another direction is the use of iodoazidopotentidine to study the conformational changes that occur in the receptor upon ligand binding. Additionally, iodoazidopotentidine can be used to identify the binding sites of other ligands, such as inverse agonists and allosteric modulators. Overall, iodoazidopotentidine has the potential to provide valuable insights into the structure and function of histamine H2 receptors, as well as other proteins involved in signal transduction.
Synthesemethoden
The synthesis of iodoazidopotentidine involves several steps. The first step is the protection of the amine group of potentidine using a protecting group such as Boc (tert-butoxycarbonyl). The next step is the introduction of an iodine atom into the molecule using iodine monochloride. The resulting compound is then reacted with sodium azide to introduce the azide functional group. Finally, the protecting group is removed to obtain iodoazidopotentidine.
Wissenschaftliche Forschungsanwendungen
Iodoazidopotentidine has been used extensively in scientific research to investigate the mechanism of action of histamine H2 receptors. The compound has been used to identify the binding sites of other ligands, as well as to study the conformational changes that occur in the receptor upon ligand binding. Iodoazidopotentidine has also been used to study the interaction between histamine H2 receptors and G-proteins.
Eigenschaften
CAS-Nummer |
126632-02-8 |
|---|---|
Produktname |
Iodoazidopotentidine |
Molekularformel |
C26H32IN9O2 |
Molekulargewicht |
629.5 g/mol |
IUPAC-Name |
4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |
InChI-Schlüssel |
ZDEJFUULRAFTAI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Andere CAS-Nummern |
126632-02-8 |
Synonyme |
I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





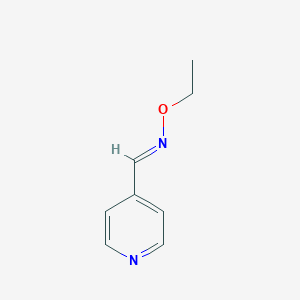





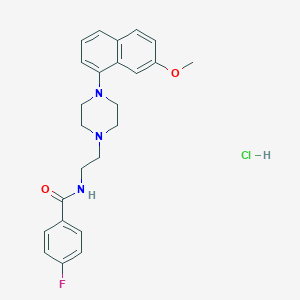
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

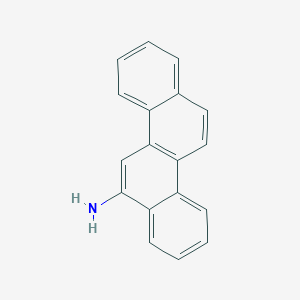
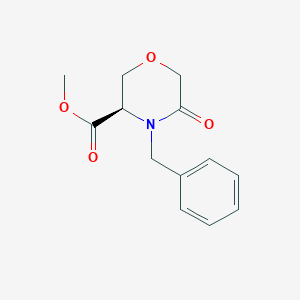
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)